1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)
Overview
Description
UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor. This compound is intended for use as a negative control in cellular studies. See the Structural Genomics Consortium (SGC) website for more information.
UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor.
Scientific Research Applications
Negative Control for L3MBTL3 Domain Inhibition
UNC1079 is known to be a negative control for L3MBTL3 domain inhibition . This means it can be used in experiments to validate the effects of L3MBTL3 inhibitors by providing a baseline or control condition.
Targeted Protein Degradation (TPD)
UNC1079 has been used in research related to targeted protein degradation (TPD) by PROTACs . TPD is a promising strategy to control disease-causing protein levels within the cell .
Methyl Reader Proteins Hijacking
UNC1079 has been involved in studies related to hijacking methyl reader proteins for nuclear-specific protein degradation . This novel approach involves the use of a methyl reader:E3 ligase complex .
L3MBTL3 Protein Studies
UNC1079 has been used to confirm that induced degradation occurs via the L3MBTL3 protein . This is important in understanding the role and function of the L3MBTL3 protein in cellular processes .
E3 Ligase Toolbox Expansion
The use of UNC1079 in research has contributed to the expansion of the E3 ligase toolbox . This is significant in exploring the full potential of TPD .
Drug Discovery
UNC1079 has been used in the discovery of a chemical probe for the L3MBTL3 methyllysine reader domain . This has implications in drug discovery, particularly in the development of drugs that target the L3MBTL3 domain .
Mechanism of Action
Target of Action
UNC1079 primarily targets the L3MBTL3 domain . L3MBTL3 is a methyl-lysine reader protein that binds to the Cul4 DCAF5 E3 ligase complex and targets methylated proteins for proteasomal degradation .
Mode of Action
UNC1079 is a structurally similar but significantly less potent inhibitor compared to UNC1021 . It has a low anticipated affinity, demonstrating an activity against L3MBTL3 of >10 μM, which is >1000-fold weaker than that of UNC1215 .
Biochemical Pathways
Given its target, it can be inferred that it may influence pathways involving theproteasomal degradation of methylated proteins .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Given its interaction with the l3mbtl3 domain, it may influence theproteasomal degradation of methylated proteins .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
properties
IUPAC Name |
[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUMUCTZMMLNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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